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Introduction
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-

sphingosine, a fundamental long-chain amino alcohol that serves as the backbone for a vast

array of complex sphingolipids. The strategic placement of the tert-butoxycarbonyl (Boc) group

on the C2-amino group and the pivaloyl (Piv) group on the C1-hydroxyl group renders this

molecule a valuable intermediate in the chemical synthesis of various sphingolipids, including

ceramides, sphingomyelins, and glycosphingolipids. These protecting groups offer orthogonal

stability, allowing for selective deprotection and further chemical modifications at specific

positions of the sphingosine backbone. This guide provides an in-depth overview of the known

chemical and physical properties of N-Boc-1-pivaloyl-D-erythro-sphingosine, its synthetic

context, and its relevance in the broader field of sphingolipid research.

Chemical and Physical Properties
Precise experimental data for N-Boc-1-pivaloyl-D-erythro-sphingosine is not extensively

reported in publicly available literature. The following table summarizes its basic properties and
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provides data for the parent compound, D-erythro-sphingosine, for comparison. The properties

of the protected derivative are influenced by the addition of the Boc and pivaloyl groups, which

increase its molecular weight and lipophilicity.

Property
N-Boc-1-pivaloyl-D-
erythro-sphingosine

D-erythro-sphingosine

CAS Number 342649-71-2[1] 123-78-4[2]

Molecular Formula C₂₈H₅₃NO₅ C₁₈H₃₇NO₂

Molecular Weight 483.72 g/mol [3] 299.5 g/mol [2]

Appearance Likely a white to off-white solid Solid[2]

Melting Point Not reported 67 °C[2]

Boiling Point Not reported Not available

Solubility

Expected to be soluble in

organic solvents like

chloroform, methanol, and

DMSO.

Soluble in ethanol and

dimethylformamide (DMF);

sparingly soluble in DMSO.

Storage
Typically stored at -20°C for

long-term stability.
Stored at -20°C.

Synthesis and Handling
Synthetic Utility
N-Boc-1-pivaloyl-D-erythro-sphingosine is primarily utilized as a building block in the multi-

step synthesis of complex sphingolipids. The Boc protecting group on the amine is stable under

a variety of reaction conditions but can be readily removed with mild acids, such as

trifluoroacetic acid (TFA). The pivaloyl ester protecting the primary hydroxyl group is more

robust and typically requires basic conditions for removal, for instance, using sodium methoxide

in methanol. This orthogonal protection strategy is crucial for directing chemical reactions to

other positions on the sphingosine molecule, such as the C3-hydroxyl group, which is often a

site for glycosylation or phosphorylation.
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A general synthetic workflow involving such a protected sphingosine derivative is depicted

below:

D-erythro-sphingosine N-Boc-1-pivaloyl-D-erythro-sphingosineProtection Modification at C3-OH
(e.g., Glycosylation)

Boc Deprotection
(Acidic Conditions)

Pivaloyl Deprotection
(Basic Conditions)

Target Sphingolipid
(e.g., Glycosphingolipid)

Click to download full resolution via product page

Synthetic workflow utilizing a doubly protected sphingosine.

Experimental Protocols
While a specific protocol for the synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine is not

readily available in peer-reviewed literature, its preparation would follow standard organic

chemistry protection strategies. A plausible synthetic route would involve the sequential

protection of D-erythro-sphingosine.

General Protocol for Boc Protection of Sphingosine:

Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane

and aqueous sodium hydroxide.

Cool the solution in an ice bath.

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup and extract the product with an organic

solvent.

Purify the N-Boc-sphingosine by column chromatography.

General Protocol for Pivaloyl Protection of the C1-Hydroxyl Group:
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Dissolve N-Boc-sphingosine in a suitable aprotic solvent, such as dichloromethane, in the

presence of a base like triethylamine or pyridine.

Cool the solution in an ice bath.

Add pivaloyl chloride dropwise.

Allow the reaction to proceed at room temperature, monitoring by TLC.

Upon completion, quench the reaction and perform an aqueous workup.

Extract the product and purify by column chromatography to yield N-Boc-1-pivaloyl-D-
erythro-sphingosine.

Safety and Handling: As with many fine chemicals, N-Boc-1-pivaloyl-D-erythro-sphingosine
should be handled with care in a well-ventilated laboratory. Personal protective equipment,

including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and

contact with skin and eyes. For detailed safety information, it is always recommended to

consult the supplier's Safety Data Sheet (SDS).

Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for N-Boc-1-pivaloyl-D-erythro-
sphingosine are not widely published. However, the expected spectral features can be

inferred from the structure and data available for similar compounds.

¹H NMR: The spectrum would show characteristic signals for the long alkyl chain, the vinyl

protons of the double bond, protons on the sphingoid backbone, and distinct signals for the

bulky tert-butyl groups of the Boc and pivaloyl protecting groups.

¹³C NMR: The spectrum would display signals for the numerous carbons of the alkyl chain,

the olefinic carbons, the carbons of the sphingoid backbone, and the carbonyl and

quaternary carbons of the protecting groups.

IR Spectroscopy: Key vibrational bands would include those for the N-H stretch (carbamate),

C=O stretches (carbamate and ester), C-O stretches, and C=C stretch.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (483.72 g/mol ), along with characteristic

fragmentation patterns resulting from the loss of the protecting groups and cleavage of the

sphingoid backbone.

Biological Context and Signaling Pathways
N-Boc-1-pivaloyl-D-erythro-sphingosine itself is not expected to be biologically active in the

same manner as its parent molecule, sphingosine, or its phosphorylated metabolite,

sphingosine-1-phosphate (S1P). The protecting groups block the functional moieties required

for interaction with enzymes and receptors. Its primary role is as a synthetic precursor to

biologically active sphingolipids.

Sphingolipids are crucial components of cell membranes and are involved in a complex

network of signaling pathways that regulate fundamental cellular processes, including

proliferation, apoptosis, migration, and inflammation.[4][5] The central molecule in many of

these pathways is ceramide, which can be generated de novo or from the hydrolysis of

sphingomyelin. Ceramide can be further metabolized to sphingosine, which is then

phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[4]

Ceramide and S1P often exert opposing effects, creating a "sphingolipid rheostat" that

determines cell fate. Generally, ceramide is pro-apoptotic, while S1P is pro-survival and pro-

proliferative.[4] S1P acts as an extracellular signaling molecule by binding to a family of G

protein-coupled receptors (S1PR₁₋₅), initiating downstream signaling cascades.
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Simplified overview of the sphingolipid metabolic and signaling pathway.
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The synthesis of analogs of these bioactive sphingolipids, facilitated by intermediates like N-
Boc-1-pivaloyl-D-erythro-sphingosine, is essential for dissecting these complex signaling

pathways and for the development of potential therapeutic agents targeting sphingolipid

metabolism.

Conclusion
N-Boc-1-pivaloyl-D-erythro-sphingosine is a key synthetic intermediate for researchers in

the field of sphingolipid biology and chemistry. Its orthogonal protecting groups allow for precise

chemical manipulation of the sphingosine backbone, enabling the synthesis of a wide range of

complex sphingolipids and their analogs. While detailed physicochemical and spectroscopic

data for this specific compound are not extensively documented, its properties can be inferred

from its structure and the behavior of similar protected sphingoid bases. A deeper

understanding of the synthesis and handling of such intermediates is crucial for advancing our

knowledge of the multifaceted roles of sphingolipids in health and disease and for the

development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15393097#chemical-and-physical-properties-of-n-
boc-1-pivaloyl-d-erythro-sphingosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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